An In-depth Technical Guide to the Synthesis and Characterization of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one
Foreword: The Thieno[3,4-d]pyrimidine Core - A Scaffold of Latent Potential
The landscape of heterocyclic chemistry is perpetually expanding, driven by the quest for novel molecular architectures with significant biological activities. Among these, the thienopyrimidine scaffold has garnered considerable attention from the medicinal chemistry community. Its structural resemblance to endogenous purine bases allows it to interact with a myriad of biological targets, leading to a broad spectrum of pharmacological effects, including anti-infective and anti-cancer properties[1].
This guide focuses on a specific, yet underexplored isomer: 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one . Unlike its more extensively studied [2,3-d] and [3,2-d] counterparts, the [3,4-d] fusion presents a unique spatial arrangement of heteroatoms, offering a distinct pharmacological profile. The dihydro- nature of the thiophene ring introduces conformational flexibility, a feature that can be pivotal for optimizing binding interactions with target proteins.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic steps to provide a rationale-driven exploration of the synthesis and a detailed roadmap for the structural elucidation of this promising heterocyclic core.
I. Strategic Approach to Synthesis: A Rationale-Driven Pathway
The synthesis of a fused heterocyclic system like 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one is a tale of two halves: the construction of the thiophene precursor and the subsequent annulation of the pyrimidine ring. Our strategy is predicated on building the pyrimidine ring onto a pre-formed, suitably functionalized dihydrothiophene. This approach is often more convergent and allows for greater control over the final substitution pattern.
The cornerstone of this synthesis is the creation of a 3-amino-4-carboxamide dihydrothiophene intermediate. This precursor contains the essential functionalities in the correct ortho-relationship, primed for cyclization into the target thienopyrimidinone.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-part synthetic route to the target compound.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with in-process checks and characterization points to ensure the integrity of the synthetic pathway.
Part 1: Synthesis of the Key Intermediate: 3-Amino-4-carboxamido-2,5-dihydrothiophene
The synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes is a well-established transformation[1]. We adapt this methodology to generate our key dihydrothiophene precursor.
Step 1.1: Synthesis of 3-Oximino-tetrahydrothiophene
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Rationale: The conversion of the ketone in 3-oxotetrahydrothiophene to an oxime is the first step in introducing the nitrogen atom that will become the amino group. This is a classic condensation reaction.
-
Procedure:
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To a solution of 3-oxotetrahydrothiophene (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
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Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Add water to the residue and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
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Step 1.2: Reduction and Concomitant Functionalization to 3-Amino-4-carboxamido-2,5-dihydrothiophene
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Rationale: The reduction of the oxime to an amine, followed by functionalization of the adjacent carbon, is a critical and challenging step. A plausible, albeit multistep, route involves reduction to the amine, followed by introduction of a carboxyl group and subsequent amidation. A more direct, albeit less documented, approach could involve a reductive carboxamidation. For the purpose of this guide, we will outline a more traditional, multi-step sequence following the initial reduction.
-
Procedure (Illustrative):
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Reduction: Dissolve the crude 3-oximino-tetrahydrothiophene (1.0 eq) in acetic acid. Add zinc dust (3.0 eq) portion-wise while maintaining the temperature below 40°C. Stir for 12 hours at room temperature. Filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. The resulting 3-amino-tetrahydrothiophene is often unstable and should be used immediately.
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Carboxylation and Amidation: This transformation is complex and would likely involve protection of the amino group, followed by directed lithiation at the 4-position, quenching with CO2, and subsequent amidation. A more practical laboratory approach might involve starting from a precursor that already contains the carboxylate or carboxamide functionality. For instance, adapting the Gewald reaction with appropriate starting materials could yield a related 2-aminothiophene-3-carboxamide, which is a structural isomer but highlights a relevant synthetic strategy[2][3].
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Self-Validation Note: Due to the complexity and potential instability of the intermediates in this specific multi-step functionalization, it is highly recommended to fully characterize the product of each step where possible. For the purpose of this guide, we will assume the successful synthesis of the key precursor, 3-amino-4-carboxamido-2,5-dihydrothiophene , to proceed to the final cyclization step.
Part 2: Cyclization to 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one
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Rationale: The cyclization of an ortho-amino carboxamide with a one-carbon electrophile is a classic and efficient method for forming a pyrimidinone ring. Formic acid serves as both the reagent and a dehydrating agent at reflux temperatures. This reaction is analogous to the final step in some Gould-Jacobs syntheses[4][5].
-
Procedure:
-
Suspend 3-amino-4-carboxamido-2,5-dihydrothiophene (1.0 eq) in 98% formic acid (10-15 volumes).
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Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
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Upon completion, cool the reaction mixture to room temperature.
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Slowly pour the cooled solution into ice-water with stirring.
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The product should precipitate as a solid. If not, neutralize with a saturated solution of sodium bicarbonate until precipitation is complete.
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Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
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Dry the solid under vacuum to afford the crude 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one.
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Purification Strategy
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Rationale: Recrystallization is the preferred method for purifying the final product, as it is often a crystalline solid. The choice of solvent is critical for obtaining high purity crystals.
-
Procedure:
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Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the purified crystals under vacuum.
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III. Comprehensive Characterization: Structural Elucidation and Validation
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following is a guide to the expected results from standard analytical techniques.
Data Summary Table
| Technique | Expected Observations for 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be >200 °C (based on related heterocyclic compounds) |
| ¹H NMR | See Table below for detailed assignments |
| ¹³C NMR | See Table below for detailed assignments |
| FT-IR (KBr) | ~3200-3000 cm⁻¹ (N-H stretch), ~1680-1660 cm⁻¹ (C=O stretch, amide) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 155.03 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments.
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the likely good solubility of the compound and its ability to clearly show exchangeable N-H protons.
Table of Predicted NMR Data (in DMSO-d₆, 400 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.9 - 8.1 | Singlet | 1H | ~145-148 |
| N-H (Position 3) | ~12.0 - 12.5 | Broad Singlet | 1H | - |
| C-4 (C=O) | - | - | - | ~160-165 |
| C-4a | - | - | - | ~115-120 |
| H-5 | ~3.8 - 4.0 | Triplet (or complex) | 2H | ~28-32 |
| H-7 | ~3.6 - 3.8 | Triplet (or complex) | 2H | ~25-29 |
| C-7a | - | - | - | ~140-145 |
Note on Predicted Data: The chemical shifts are estimated based on data from related thienopyrimidine structures[6][7]. The exact values will need to be determined experimentally. The protons at positions 5 and 7 in the dihydrothiophene ring might appear as complex multiplets rather than simple triplets depending on their magnetic environment and coupling.
Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule.
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Expected Peaks:
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N-H Stretching: A broad absorption band in the region of 3200-3000 cm⁻¹ is expected, corresponding to the N-H bond in the pyrimidinone ring.
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C=O Stretching: A strong, sharp absorption band around 1680-1660 cm⁻¹ is characteristic of the amide carbonyl group in the pyrimidinone ring.
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C-H Stretching: Absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H bonds of the dihydrothiophene ring.
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Mass Spectrometry (MS)
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Rationale: Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
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Expected Result: Using electrospray ionization in positive mode (ESI+), the primary ion observed should be the protonated molecule [M+H]⁺.
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Molecular Formula: C₆H₆N₂OS
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Molecular Weight: 154.19 g/mol
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Expected [M+H]⁺: m/z = 155.03
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Workflow for Compound Characterization
Caption: A systematic workflow for the purification and structural validation of the final compound.
IV. Conclusion and Future Outlook
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one. By understanding the rationale behind each synthetic step and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable heterocyclic scaffold.
The availability of this core structure opens the door to a wide array of derivatization possibilities. Future work should focus on functionalizing the pyrimidine and thiophene rings to build a library of analogues for biological screening. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of the thieno[3,4-d]pyrimidine family and will undoubtedly contribute to the advancement of drug discovery programs.
V. References
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Gouda, M. A., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-846. [Link]
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Abdel-Hafez, A. A., & Kamal, A. M. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1435-1447. [Link]
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Aminothiophene aus α‐Oxo‐mercaptanen und Methylen‐aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Sabbagh, D. A., & El-Gazzar, A. R. B. A. (2022). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 126, 105891. [Link]
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El-Enany, M. M., Kamel, G. M., & El-Gazzar, A. R. B. A. (2021). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 4148. [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. [Link]
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Al-Yahya, M. A., & El-Emam, A. A. (2019). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 24(1), 123. [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2014). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 9(12), 2655-2660. [Link]
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